
N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide
Overview
Description
N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide (TEMPPM) is a synthetic compound that has been used for a variety of scientific applications, including in vitro studies and in vivo experiments. It is a member of the maleimide family of compounds and is used as a reactive agent in chemical and biological research. TEMPPM is a versatile compound that has been used for a variety of purposes, including protein labeling, protein purification, and enzyme inhibition.
Scientific Research Applications
Proteins and Biomembranes Studies : It is used in the study of proteins and biomembranes, including albumin and mitochondrial membranes (Benga & Strach, 1975).
Enzyme Activity Analysis : This compound is used to acylate alpha-chymotrypsin, helping to identify its aryl binding region and amide binding region, which are crucial in its hydrolytic process (Kosman, Hsia, & Piette, 1969).
Erythrocyte Membranes Study : It aids in studying the location of sulfhydryl groups in erythrocyte membranes (Sandberg, Bryant, & Piette, 1969).
Enhancement in ESR Spectroscopy : The perdeuterio derivative of this compound enhances sensitivity and resolution in ESR spectroscopy, offering significant signal improvement (Venkatarmu et al., 1981).
Improved EPR Measurements : Its isotopically substituted forms, like 15N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide, increase the resolution and sensitivity of EPR measurements (Bates, Johnson, & Currie, 1983).
Hemoglobin Research : When bound to lyophilized human oxyhemoglobin, it helps in determining the principal element of proton hyperfine tensor (Thomann et al., 1980).
Catalysis in Organic Molecule Oxidation : N-Oxyl compounds, including this one, are used as catalysts for selective oxidation of organic molecules in laboratory and industrial applications (Nutting, Rafiee, & Stahl, 2018).
F-Actin Studies : It reacts preferentially with F-actin, helping in understanding its structure and behavior (Burley, Seidel, & Gergely, 1971).
Antitumor Properties : Maleimide-substituted compounds, including this one, can trigger rapid generation of superoxide anion radical, leading to cell death and potential antitumor properties (Ol’shevskaya et al., 2019).
Myosin Conformation Analysis : Alkali ions affect the conformation of myosin, and this compound can be used to study these effects (Cheung & Cooke, 1971).
Mechanism of Action
Target of Action
Tempo-maleimide, also known as N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide, MAL-6, or 4-Maleimido-TEMPO, primarily targets thiol groups present in biological systems . These thiol groups are frequently found in cysteine residues in proteins . The maleimide moiety in Tempo-maleimide reacts with these thiol groups, forming a stable thiosuccinimide product .
Mode of Action
The interaction of Tempo-maleimide with its targets involves a Michael addition reaction . This reaction is a type of “click chemistry” reaction, which is characterized by its high yield, specificity, and rapid reaction rate . The maleimide group in Tempo-maleimide reacts with the thiol groups in cysteine residues, forming a stable thiosuccinimide product . This reaction is chemoselective for thiols and is about 1,000 times faster than the reaction rate of maleimide with amines .
Biochemical Pathways
Tempo-maleimide affects the protein kinase pathways . Protein kinases play a key role in intracellular signaling pathways in all living organisms, including humans . Certain maleimides, including Tempo-maleimide, have been identified as highly active inhibitors of various enzymes, such as protein kinases . This inhibition can modulate the activity of the enzyme and disrupt cellular signaling cascades, which may lead to the development of serious health conditions in humans, such as oncological and cardiovascular diseases, diabetes, schizophrenia, as well as disorders of the immune system .
Result of Action
The molecular and cellular effects of Tempo-maleimide’s action primarily involve the modification of proteins . By reacting with thiol groups in cysteine residues, Tempo-maleimide can modify the structure and function of proteins . This can lead to changes in cellular processes and functions. For example, Tempo-maleimide has been used as a spin label to investigate the influence of bile salts on the intact rat mitochondrial membranes .
Action Environment
The action, efficacy, and stability of Tempo-maleimide can be influenced by various environmental factors. For instance, the pH of the environment can affect the reaction rate of maleimide with thiols . From pH 6.5 to pH 7.5, the thiol-maleimide reaction is chemoselective for thiols . Above ph 75, free primary amines react competitively with thiols at the maleimide C=C bond . Therefore, the pH of the environment can significantly influence the action and efficacy of Tempo-maleimide.
Future Directions
Biochemical Analysis
Biochemical Properties
Tempo-Maleimide is widely used in the site-selective modification of proteins . The bioconjugation of maleimides involves a Michael addition reaction between the maleimide (acceptor) and thiolate (donor) . This maleimide-thiol chemistry can be utilized to react with cysteine groups on proteins for applications in drug delivery, bioimaging, and biosensing .
Cellular Effects
Tempo-Maleimide has been reported to inhibit the survival of CHO cells at 1mM concentrations . This suggests that Tempo-Maleimide may have significant effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tempo-Maleimide involves a Michael addition reaction where the maleimide acts as the Michael acceptor while the thiolate is the Michael donor . The thiolate acts as a weak base allowing for conjugate addition onto the maleimide forming a thiosuccinimide complex . This leads to successful conjugation of the cysteine residue .
Temporal Effects in Laboratory Settings
This reaction is rapid and ensures high yields of the desired conjugates .
Metabolic Pathways
It is known that Tempo-Maleimide can react with cysteine groups on proteins , which could potentially influence various metabolic pathways.
Transport and Distribution
It is known that Tempo-Maleimide can react with cysteine groups on proteins , which could potentially influence its localization or accumulation.
Subcellular Localization
Given its ability to react with cysteine groups on proteins , it is possible that Tempo-Maleimide could be directed to specific compartments or organelles where these proteins are located.
properties
IUPAC Name |
1-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-12(2)7-9(8-13(3,4)15(12)18)14-10(16)5-6-11(14)17/h5-6,9,18H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLHCOBCOLZMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)N2C(=O)C=CC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276267 | |
| Record name | 1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94751-70-9 | |
| Record name | 1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



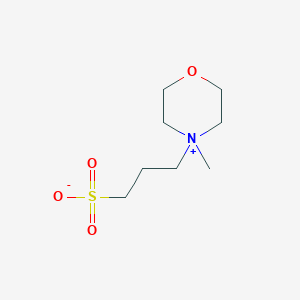
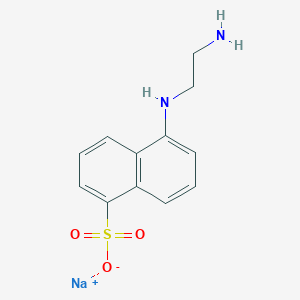
![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)
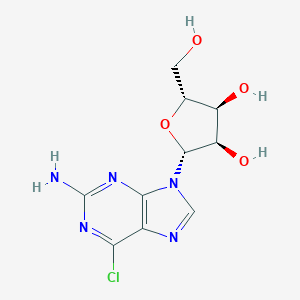
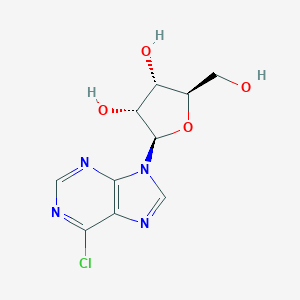
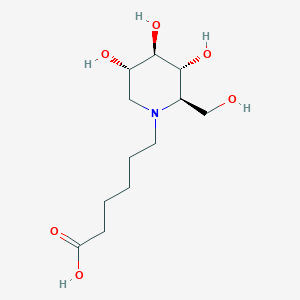





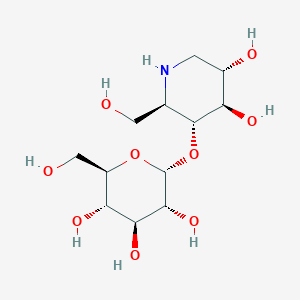
![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)
